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Compound of Interest

Compound Name:
3-(2-Chlorophenyl)pyrazin-2(1H)-

one

Cat. No.: B13702440

Get Quote

Chemical Class: Biaryl Pyrazinone Scaffold Primary Application: Kinase Inhibitor Design,

GPCR Ligands, Fragment-Based Drug Discovery (FBDD)

PART 1: EXECUTIVE SUMMARY & CHEMICAL
IDENTITY
The "Privileged" Scaffold
3-(2-Chlorophenyl)pyrazin-2(1H)-one represents a critical subclass of the pyrazinone family,

widely recognized in medicinal chemistry as a "privileged scaffold." Its utility stems from its

ability to mimic the adenine ring of ATP in kinase binding pockets while offering a distinct vector

(the 2-chlorophenyl group) to probe hydrophobic regions (e.g., the Gatekeeper residue or the

hydrophobic back pocket).

The presence of the ortho-chloro substituent on the phenyl ring introduces significant steric

clash with the pyrazinone carbonyl oxygen or N-H, forcing the biaryl system into a twisted, non-

planar conformation. This atropisomeric potential is a key feature for improving selectivity in

drug design.
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Physicochemical Profile
The molecule exists in a tautomeric equilibrium, predominantly favoring the lactam (2(1H)-one)

form in solution and solid state, though the lactim (2-hydroxy) form is accessible for specific

binding interactions.

Table 1: Calculated Physicochemical Properties

Property Value (Predicted) Significance

Molecular Formula C₁₀H₇ClN₂O Core stoichiometry

Molecular Weight 206.63 g/mol
Fragment-like (Rule of 3

compliant)

cLogP ~1.8 – 2.2
Moderate lipophilicity; good

membrane permeability

Tautomer Preference Lactam (K_eq > 10³)
Dictates hydrogen bonding

donor/acceptor profile

H-Bond Donors (HBD) 1 (NH)
Critical for H-bond to kinase

hinge region

H-Bond Acceptors (HBA) 3 (N, O, Cl)
Interaction points for water

bridges or residues

pKa (Acidic) ~8.5 – 9.2

Weakly acidic NH;

deprotonates in basic

conditions

Rotatable Bonds 1 (Biaryl axis)
Restricted rotation due to o-Cl

steric bulk

PART 2: STRUCTURAL ANALYSIS & TAUTOMERISM
The Lactam-Lactim Equilibrium
Understanding the tautomeric state is non-negotiable for structure-based drug design (SBDD).

In the gas phase or non-polar solvents, the lactim (hydroxy) form may stabilize via
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intramolecular hydrogen bonding with the ortho-chloro substituent. However, in polar biological

media (water, cytosol), the lactam (amide) form is energetically favored.

Figure 1: Tautomeric Equilibrium & Interaction Potential

Biological Relevance

Lactam Form (Major)
(Pyrazin-2(1H)-one)
H-Bond Donor: NH

H-Bond Acceptor: C=O

Lactim Form (Minor)
(Pyrazin-2-ol)

H-Bond Donor: OH
H-Bond Acceptor: N

  Tautomerization (Fast)  
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Caption: The equilibrium heavily favors the Lactam form in physiological conditions, presenting

a distinct donor-acceptor motif (D-A) to the biological target.

PART 3: SYNTHETIC PATHWAYS[1]
Retrosynthetic Analysis
The most robust route to 3-(2-Chlorophenyl)pyrazin-2(1H)-one avoids the harsh conditions of

condensation reactions. Instead, it utilizes a palladium-catalyzed cross-coupling approach,

which allows for late-stage diversification of the aryl ring.

Primary Route: Suzuki-Miyaura Cross-Coupling This method couples a commercially available

3-chloropyrazin-2(1H)-one with 2-chlorophenylboronic acid. The use of a specialized ligand

(e.g., XPhos or SPhos) is often required to overcome the steric hindrance of the ortho-chloro

group.

Figure 2: Synthetic Workflow
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3-(2-Chlorophenyl)pyrazin-2(1H)-one
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Caption: Palladium-catalyzed synthesis allows for convergent assembly of the biaryl core under

mild conditions.

Experimental Protocol (Standardized)
Note: This protocol is generalized from standard procedures for hindered biaryl couplings.

Reagents:

3-Chloropyrazin-2(1H)-one (1.0 equiv)

2-Chlorophenylboronic acid (1.2 equiv)

Pd(dppf)Cl₂·DCM complex (0.05 equiv)

Sodium Carbonate (2.0 M aqueous solution, 3.0 equiv)

1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

Step 1: Charge a reaction vial with the pyrazinone, boronic acid, and Pd catalyst.
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Step 2: Evacuate and backfill with Nitrogen (3x) to remove oxygen (critical for Pd(0)

stability).

Step 3: Add degassed 1,4-dioxane and aqueous Na₂CO₃.

Step 4: Heat the mixture to 90°C for 16 hours under vigorous stirring.

Step 5: Cool to room temperature. Dilute with EtOAc and wash with water/brine.

Step 6: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography

(SiO₂, 0-10% MeOH in DCM).

Validation:

¹H NMR (DMSO-d₆): Look for the disappearance of the pyrazine C3-Cl signal and the

appearance of the new aromatic multiplet (4H) from the 2-chlorophenyl group. The

pyrazinone NH typically appears as a broad singlet around 12-13 ppm.

PART 4: REACTIVITY PROFILE & DERIVATIZATION
The 3-(2-Chlorophenyl)pyrazin-2(1H)-one scaffold is not an endpoint; it is a versatile

intermediate. Its reactivity is dominated by the ambident nature of the amide/lactam

functionality.

N-Alkylation vs. O-Alkylation
Controlling the site of alkylation is critical for SAR (Structure-Activity Relationship) studies.

N-Alkylation (Thermodynamic Control):

Conditions: K₂CO₃ or Cs₂CO₃ in DMF/Acetone with alkyl halides.

Outcome: Favored due to the stability of the carbonyl bond. Yields the N-substituted

lactam.

Use Case: Improving solubility or reaching into specific kinase pockets (e.g., ribose

pocket).

O-Alkylation (Kinetic/Silver Control):
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Conditions: Ag₂CO₃ in non-polar solvents (Benzene/Toluene) or Mitsunobu conditions.

Outcome: Yields the alkoxypyrazine (lactim ether).

Use Case: Locking the molecule in the "aromatic" pyrazine form.

Chlorination (The "Warhead" Activation)
To convert the scaffold into a highly reactive electrophile, the carbonyl oxygen is replaced with

a chlorine atom.

Reaction: Treatment with POCl₃ (Phosphorus Oxychloride) at reflux.

Product: 2,3-Dichloro-3-(2-chlorophenyl)pyrazine (Note: Regiochemistry must be monitored;

usually yields the 2-chloro derivative).

Utility: This intermediate enables S_NAr reactions with amines, allowing the introduction of

solubilizing groups (e.g., piperazines) common in drug candidates.

PART 5: MEDICINAL CHEMISTRY APPLICATIONS[1]
[2][3][4][5][6]
Kinase Inhibition Mechanism
In the context of kinase inhibitors, the pyrazinone ring often serves as the "hinge binder."

Hinge Interaction: The N-H (donor) and C=O (acceptor) of the lactam motif form a bidentate

hydrogen bond network with the kinase hinge region (e.g., typically residues like Met, Glu, or

Leu in the ATP binding site).

The "Ortho" Effect: The 2-chlorophenyl group at position 3 is forced out of plane. This twist

allows the phenyl ring to occupy the hydrophobic "Gatekeeper" pocket or the solvent-

exposed front region, depending on the specific kinase architecture.

Case Studies & Analogues
While this specific molecule is a core fragment, its analogues are ubiquitous in literature:
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p38 MAP Kinase Inhibitors: Biaryl pyrazinones are classic scaffolds for p38 alpha inhibition,

where the twisted aryl group displaces the "Phe-Gly-Leu" motif.

Eg5 Kinesin Inhibitors: Similar scaffolds have been explored for non-kinase targets where

atropisomerism induces selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. 3-Chloropyrazin-2(1H)-one | 105985-17-9 [sigmaaldrich.com]

3. 3-(2-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE AldrichCPR | Sigma-
Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [Technical Monograph: 3-(2-Chlorophenyl)pyrazin-2(1H)-
one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13702440/docs#technical-monograph-3-2-
chlorophenyl-pyrazin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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